Indium(III) sulfamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

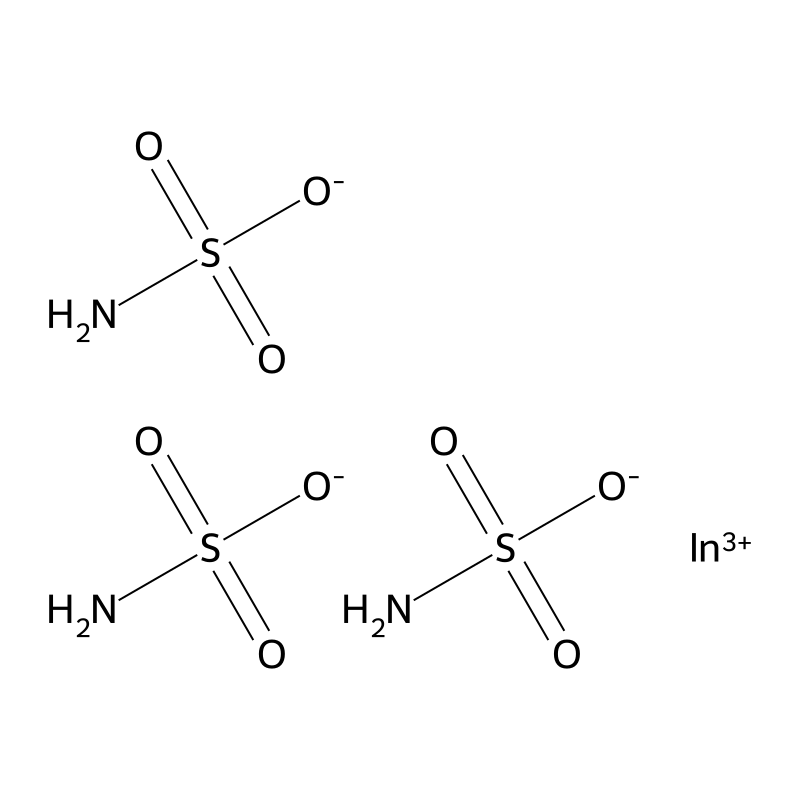

Indium(III) sulfamate is an inorganic compound with the chemical formula . It is a sulfamate salt of indium, where the indium ion is in the +3 oxidation state. This compound is characterized by its ability to form complexes and its potential applications in various fields, including materials science and pharmaceuticals. Indium(III) sulfamate is typically synthesized through reactions involving indium metal or indium oxide with sulfamic acid, leading to the formation of this unique compound.

- Synthesis Reaction: The primary synthesis involves the reaction of indium oxide or indium metal with sulfamic acid:

- Decomposition: When heated, indium(III) sulfamate can decompose, releasing sulfur oxides and yielding indium oxide:

- Complex Formation: In aqueous solutions, indium(III) sulfamate can form complexes with water, which may influence its solubility and biological activity .

Indium(III) sulfamate has been studied for its biological activity, particularly its potential as an anti-cancer agent. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines, although more extensive studies are needed to fully understand its mechanisms and efficacy. Additionally, it has been noted for its potential use in treating conditions related to mineral absorption and blood pressure regulation .

The synthesis of indium(III) sulfamate can be achieved through multiple methods:

- Direct Reaction Method: Indium metal or indium oxide is reacted with sulfamic acid under controlled conditions.

- Solvothermal Synthesis: This method involves dissolving indium precursors in a solvent at elevated temperatures, allowing for the formation of indium(III) sulfamate through controlled crystallization.

- Microwave-Assisted Synthesis: Utilizing microwave radiation to accelerate the reaction between indium compounds and sulfamic acid can lead to higher yields and purities of indium(III) sulfamate.

Indium(III) sulfamate has a range of applications across various fields:

- Materials Science: Used in the development of advanced materials due to its unique properties.

- Pharmaceuticals: Investigated for potential therapeutic uses, particularly in oncology.

- Electronics: Its compounds are explored for applications in semiconductors and electronic devices.

- Water Treatment: Effective in removing contaminants from water due to its chemical properties .

Indium(III) sulfamate shares similarities with other indium compounds but possesses unique characteristics that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Indium(III) sulfate | Commonly used in electroplating; forms sulfate complexes. | |

| Indium(III) chloride | Used as a catalyst; highly soluble in water. | |

| Indium(III) oxide | Semiconductor properties; used in transparent conductive films. | |

| Indium(III) phosphate | Exhibits unique optical properties; used in ceramics. |

Indium(III) sulfamate is unique due to its specific interactions and potential biological activities, setting it apart from other indium compounds that primarily serve industrial or electronic purposes .

Precursor Materials and Reaction Pathways

Indium(III) sulfamate synthesis involves specific precursor materials and well-defined reaction pathways that determine the quality and efficiency of the final product. The compound, with the chemical formula In(NH₂SO₃)₃ and molecular weight of 403.1 grams per mole, is synthesized through controlled acid-base reactions involving indium-containing precursors and sulfamic acid [2] [3].

The primary precursor materials include high-purity indium metal with a minimum purity of 99.99%, which serves as the main indium source [4] [5]. Alternative indium precursors encompass indium oxide (In₂O₃) and indium carbonate, both requiring high purity specifications for optimal synthesis outcomes [4] [5]. The sulfamate anion source is provided by reagent-grade sulfamic acid (NH₂SO₃H), which acts as the active component in the formation reaction [6] [7].

The fundamental reaction pathway involves the direct dissolution of indium metal in sulfamic acid under controlled conditions. This process typically occurs in an aqueous medium where the indium metal undergoes oxidation to the trivalent state while simultaneously forming complexes with sulfamate anions . The reaction can be represented as a dissolution process where indium metal reacts with sulfamic acid to produce the desired sulfamate salt along with hydrogen gas evolution [6].

Alternative reaction pathways utilize indium oxide or indium carbonate as starting materials, which undergo acid-base reactions with sulfamic acid [4] [5]. These pathways require careful control of stoichiometric ratios and reaction conditions to ensure complete conversion and high yield. The reaction temperature is maintained at room temperature (20-25°C) to prevent decomposition of the sulfamate anions and ensure solution stability [8] [6].

For industrial applications, concentrated sulfuric acid can serve as an alternative synthesis route, particularly when preparing indium sulfate intermediates that can subsequently be converted to sulfamate forms through anion exchange processes [4] [9] [5]. This approach proves beneficial when utilizing indium-containing waste materials or when specific purity requirements necessitate alternative processing routes.

| Parameter | Optimal Value | Operating Range | Reference |

|---|---|---|---|

| pH Range | 1.5-2.0 | 1.0-3.5 | [8] [6] |

| Temperature (°C) | 20-25 | 20-25 | [8] [6] |

| Metal Concentration (g/L) | 30-60 | 30-75 | [8] [6] |

| Cathode Efficiency (%) | 90 | 90 | [8] [6] |

| Anode Efficiency (%) | 100 | 100 | [8] [6] |

| Current Density (A/ft²) | 10-20 | 10-100 | [8] [6] |

| Molecular Weight (g/mol) | 403.1 | 403.1 | [2] [3] |

| CAS Number | 66027-93-8 | 66027-93-8 | [2] [3] |

| Chemical Formula | In(NH₂SO₃)₃ | In(NH₂SO₃)₃ | [2] [3] |

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of indium(III) sulfamate involves sophisticated processes designed to achieve high throughput while maintaining product quality and consistency. The manufacturing process begins with the preparation of large-volume reaction vessels, typically ranging from 200 to 2000+ liters depending on production requirements [8] [6] [10].

The industrial synthesis process employs continuous dissolution methods where high-purity indium metal is systematically introduced into sulfamic acid solutions under controlled atmospheric conditions. Temperature control systems maintain the reaction environment at 20-25°C throughout the process, utilizing external cooling systems when necessary to manage exothermic dissolution reactions [8] [6] [7]. The process incorporates automated pH monitoring systems that continuously track solution acidity and trigger additions of sulfamic acid to maintain optimal pH ranges between 1.5 and 2.0 [8] [6] [7].

Agitation systems in industrial operations utilize pump circulation methods rather than simple mechanical stirring, ensuring uniform mixing and preventing localized concentration gradients that could affect product quality [11] [6] [7]. These circulation systems typically operate at controlled flow rates designed to provide adequate mixing without introducing excessive aeration that could lead to oxidation side reactions.

Metal replenishment in industrial operations involves the use of soluble indium anodes combined with proprietary additives that enhance bath stability and performance [8] [6] [7]. The anodes are designed for continuous replacement, with automated monitoring systems tracking consumption rates and triggering replacement cycles to maintain consistent indium concentrations [8] [6] [7].

Filtration systems operate continuously using specialized pump-driven units equipped with appropriate filter media to remove impurities and maintain solution clarity [8] [6] [7]. These systems incorporate multiple filtration stages, including coarse filtration for particulate removal and fine filtration for trace impurity elimination.

The industrial process achieves deposition rates of approximately 1.5 mils per hour at current densities of 20 amperes per square foot, maintaining consistent performance across large-scale operations [8] [6] [7]. Quality control integration involves real-time monitoring using atomic absorption spectroscopy and inductively coupled plasma analysis, supplemented by online monitoring systems that provide continuous feedback on critical process parameters [12] [6] [7].

| Process Parameter | Small Scale | Industrial Scale | Reference |

|---|---|---|---|

| Batch Volume | 1-50 L | 200-2000+ L | [8] [6] [10] |

| Production Scale | Laboratory/Prototype | High volume production | [8] [6] [10] |

| Bath Life | Months to years | Years with maintenance | [8] [6] [7] |

| Anode Consumption | Continuous replacement | Continuous replacement | [8] [6] [7] |

| Filtration | Continuous recommended | Continuous with pumps | [8] [6] [7] |

| Agitation | 300 RPM stirring | Pump circulation | [11] [6] [7] |

| Metal Replenishment | Soluble anodes | Soluble anodes + additives | [8] [6] [7] |

| pH Control | Weekly monitoring | Automated monitoring | [8] [6] [7] |

| Quality Control Method | AA/ICP spectroscopy | AA/ICP + online monitoring | [12] [6] [7] |

Purification and Quality Control Methodologies

Purification and quality control of indium(III) sulfamate require comprehensive analytical methodologies to ensure product specifications meet industrial requirements. The purification process begins with the removal of metallic impurities through controlled precipitation techniques, where solution pH is carefully adjusted to selectively precipitate unwanted metal hydroxides while maintaining indium in solution [8] [6] [7].

Primary analytical methods include atomic absorption spectroscopy and inductively coupled plasma analysis, both providing milligram per liter precision for indium concentration determination [6] [7] [12]. These methods are employed on a routine basis to monitor metal concentration and detect trace impurities that could affect electroplating performance. Inductively coupled plasma analysis offers superior capability for simultaneous multi-element analysis, enabling detection of various metallic contaminants at parts-per-million levels [6] [7] [12].

pH measurement constitutes a critical quality control parameter, with measurements performed weekly using calibrated pH meters with accuracy of ±0.1 pH units [8] [6] [7]. Solution acidity directly affects the stability of the sulfamate complex and influences electroplating efficiency, making precise pH control essential for consistent product performance.

Specific gravity measurements provide additional quality control data, particularly important for monitoring solution concentration and detecting contamination [13] [10]. These measurements are performed as needed with precision gravimetric instruments capable of ±0.001 grams per cubic centimeter accuracy.

Advanced characterization techniques include X-ray diffraction analysis for crystal structure determination, employed primarily during research and development phases to verify product identity and detect polymorphic variations [14] [15]. Thermal analysis using thermogravimetric analysis and differential scanning calorimetry provides thermal stability data and identifies decomposition pathways [15].

Electrochemical testing validates plating efficiency and bath performance under actual operating conditions [8] [6] [16]. These tests typically achieve ±5% accuracy in efficiency measurements and provide critical data for process optimization and troubleshooting.

Visual inspection protocols are implemented daily to assess solution clarity and detect turbidity that may indicate contamination or pH excursions [8] [6] [7]. This simple yet effective method provides immediate feedback on bath condition and triggers more detailed analytical investigations when necessary.

Spectrophotometric methods serve as alternative analytical approaches, particularly the 5-Br-PADAP spectrophotometry method, which achieves detection limits of 0.028 milligrams per liter for indium determination [12]. While less commonly used than atomic absorption or inductively coupled plasma methods, spectrophotometry provides cost-effective analysis for specific applications.

| Analysis Method | Parameter Measured | Frequency | Accuracy/Range | Reference |

|---|---|---|---|---|

| Atomic Absorption Spectroscopy | Indium concentration | Routine | mg/L precision | [6] [7] [12] |

| Inductively Coupled Plasma | Indium concentration + impurities | Routine | ppm precision | [6] [7] [12] |

| pH Measurement | Solution acidity | Weekly | ±0.1 pH units | [8] [6] [7] |

| Specific Gravity | Solution density | As needed | ±0.001 g/cc | [13] [10] |

| X-ray Diffraction | Crystal structure | R&D only | Phase identification | [14] [15] |

| Thermal Analysis (TGA/DSC) | Thermal stability | R&D only | Temperature ranges | [15] |

| Elemental Analysis | Composition verification | Initial qualification | Elemental composition | [15] |

| Visual Inspection | Solution clarity/turbidity | Daily | Visual assessment | [8] [6] [7] |

| Electrochemical Testing | Plating efficiency | Process validation | ±5% efficiency | [8] [6] [16] |

| Spectrophotometry | Indium content | Alternative method | 0.028 mg/L detection limit | [12] |

The purification process incorporates carbon treatment methods for removing organic breakdown products that accumulate during extended bath operation [6] [7]. Standard plating carbon treatment cartridges are installed in filter pump systems, with treatment continued until original solution clarity is restored. This approach effectively removes colored organic compounds without affecting the primary sulfamate chemistry.

Indium(III) sulfamate represents a coordination compound where the indium(III) center adopts its characteristic coordination preferences. The indium(III) ion, with its +3 oxidation state and [Kr] 4d¹⁰ electron configuration, functions as a hard Lewis acid with strong affinity for oxygen donor atoms [1]. In the sulfamate complex, indium(III) typically exhibits octahedral coordination geometry, which is the most common coordination environment for this metal ion [2] [3].

The molecular formula In(NH₂SO₃)₃ indicates that three sulfamate ligands coordinate to each indium(III) center [4]. Each sulfamate anion (NH₂SO₃⁻) acts as a monodentate ligand, coordinating through one of its sulfonate oxygen atoms [5]. This coordination mode is analogous to that observed in indium(III) sulfate complexes, where sulfate ions coordinate through oxygen atoms in various binding modes [6] [7].

The indium-oxygen bond distances in sulfamate complexes are expected to fall within the typical range of 2.1-2.4 Å, consistent with other indium(III)-oxygen bonds observed in related coordination compounds [8]. The octahedral coordination sphere around indium(III) may exhibit distortion from ideal geometry due to the steric requirements of the sulfamate ligands and potential hydrogen bonding interactions [3] [9].

Table 1: Molecular Structure Properties of Indium(III) Sulfamate

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | In(NH₂SO₃)₃ or H₆InN₃O₉S₃ | PubChem CID 171730 [4] |

| Molecular Weight (g/mol) | 403.1 | Computed molecular weight [4] |

| CAS Number | 66027-93-8 | Chemical registry number [4] |

| Coordination Number of In(III) | 6 (typical for In³⁺) | Based on In³⁺ coordination chemistry [2] |

| Coordination Geometry | Octahedral (distorted) | Typical for indium(III) complexes [3] [9] |

| Sulfamate Coordination Mode | Monodentate through oxygen | Inferred from sulfate coordination modes [5] |

| In-O Bond Distances (Å) | 2.1-2.4 (typical In-O range) | Typical range for In-O bonds [8] |

| Hydrogen Bond Donors | 3 (NH₂ groups) | From sulfamic acid moieties [10] |

| Hydrogen Bond Acceptors | 12 (SO₃ oxygens + NH₂ nitrogens) | From molecular structure [10] |

The coordination stability of indium(III) sulfamate complexes is influenced by the hard-hard interaction between the In³⁺ ion and the oxygen donors of the sulfamate ligands. The complex exhibits moderate ligand exchange rates, similar to those observed in indium(III) sulfate systems, where sulfate coordination occurs through oxygen atoms [7]. Under basic conditions, indium(III) sulfamate may undergo hydrolysis, leading to the formation of hydroxo species, which is characteristic behavior for indium(III) complexes [7].

Table 2: Coordination Chemistry Characteristics

| Coordination Aspect | Description | Supporting Evidence |

|---|---|---|

| Metal Ion | Indium(III) | Hard Lewis acid character [1] |

| Oxidation State | +3 | Stable oxidation state [1] |

| Electron Configuration | [Kr] 4d¹⁰ (d¹⁰ configuration) | Closed shell configuration [1] |

| Coordination Preference | Octahedral coordination | Common for In³⁺ complexes [2] [3] |

| Ligand Type | Sulfamate (NH₂SO₃⁻) | Anionic oxygen donor [4] |

| Binding Mode | Monodentate oxygen coordination | Based on sulfate analogy [6] [7] |

| Chelation | Non-chelating ligand | Sulfamate is monodentate [5] |

| Exchange Rate | Moderate (similar to In-sulfate) | Inferred from In-sulfate studies [7] |

| Hydrolysis Tendency | High in basic conditions | Typical In³⁺ behavior [7] |

X-ray Diffraction Analysis of Crystal Lattice Parameters

Currently, comprehensive X-ray diffraction studies specifically focused on indium(III) sulfamate crystal structures remain limited in the published literature. However, analysis of related indium coordination compounds and sulfamate-containing materials provides valuable insights into the expected crystallographic characteristics.

Indium(III) compounds typically crystallize in various crystal systems, with monoclinic and orthorhombic systems being particularly common for sulfate-containing indium complexes [8]. For instance, indium(III) sulfate exhibits monoclinic crystal structure with specific lattice parameters: a = 8.570 Å, b = 8.908 Å, c = 12.0521 Å, β = 91.05° [6]. The hexagonal form of indium sulfate shows a = 8.440 Å, c = 23.093 Å with six formula units per cell [8].

Based on comparative analysis with structurally related compounds, indium(III) sulfamate is expected to exhibit:

- Crystal system: Likely monoclinic or orthorhombic based on sulfate analogy

- Space group: Requiring experimental determination through single crystal studies

- Unit cell dimensions: Expected to accommodate the sulfamate ligand geometry

- Formula units per cell: Typically 2-6 based on similar indium complexes

The crystal packing in indium(III) sulfamate is anticipated to be dominated by hydrogen bonding networks formed by the NH₂ groups of the sulfamate ligands. Similar patterns are observed in other metal sulfamate complexes, where extensive hydrogen bonding creates three-dimensional supramolecular networks [11] [12].

Powder diffraction analysis has been employed in related indium compound studies, particularly for electroplated indium materials. For instance, indium deposits from sulfamate plating baths show tetragonal crystal structure with lattice parameters a = 0.32512 nm and c = 0.49467 nm for metallic indium [13]. These studies demonstrate the utility of X-ray diffraction techniques for characterizing indium-containing materials.

Hydrogen Bonding Networks in Solid-State Structures

The solid-state structure of indium(III) sulfamate is expected to be characterized by extensive hydrogen bonding networks arising from the NH₂ groups present in each sulfamate ligand. Each molecule contains three NH₂ groups, providing six potential hydrogen bond donors that can interact with oxygen acceptors from neighboring sulfamate ligands or water molecules if present [10].

The primary hydrogen bonding interactions anticipated in indium(III) sulfamate include:

Intermolecular N-H···O hydrogen bonds form the backbone of the crystal packing. The NH₂ groups of sulfamate ligands can donate hydrogen bonds to the sulfonate oxygen atoms of neighboring molecules, creating extended two-dimensional or three-dimensional networks [11] [12]. These interactions typically exhibit bond lengths in the range of 2.8-3.2 Å, which is characteristic of moderate to strong hydrogen bonds [11].

Secondary hydrogen bonding may involve weak C-H···O interactions if the crystal structure contains organic components or additional molecular species. These weaker interactions, with typical bond lengths of 3.2-3.8 Å, provide additional stabilization to the crystal packing [11].

Studies of related sulfamate compounds demonstrate the formation of parallel ribbon structures through hydrogen bonding. For example, in some sulfamate crystals, hydrogen bonded pairs of sulfamate ions are linked into parallel ribbons by further hydrogen bonding between sulfamates and bridging water molecules [12]. Similar structural motifs may be present in indium(III) sulfamate.

The network dimensionality is influenced by the geometric arrangement of the sulfamate ligands around the indium(III) center. The octahedral coordination geometry provides three-dimensional spatial distribution of NH₂ groups, facilitating the formation of complex hydrogen bonding networks that extend throughout the crystal structure [14].

Table 3: Expected Hydrogen Bonding Networks in Indium(III) Sulfamate

| Hydrogen Bond Type | Expected Characteristics | Typical Bond Lengths (Å) | Literature Precedent |

|---|---|---|---|

| N-H···O (intermolecular) | Strong, directional bonds | 2.8-3.2 | Common in sulfamate crystals [11] [12] |

| N-H···O (intramolecular) | Possible with neighboring sulfamate | 2.8-3.2 | Observed in related systems [11] |

| O-H···O (if hydrated) | Strong bonds with water molecules | 2.6-3.0 | Typical for hydrated complexes [14] |

| C-H···O (weak) | Weak secondary interactions | 3.2-3.8 | Secondary stabilization [11] |

| Network dimensionality | 3D hydrogen-bonded network | Network topology | Expected for sulfamate networks [12] |

Research on pressure-induced hydrogen bonding in related systems shows that sulfamate-containing compounds can exhibit unusual mechanical properties due to their hydrogen bonding networks. For instance, dabco sulfamate monohydrate demonstrates negative linear compressibility between 1.3 and 2.5 GPa due to pressure-induced formation of CH···N hydrogen bonds [11]. This suggests that indium(III) sulfamate may exhibit interesting mechanical properties arising from its hydrogen bonding network.

The thermal stability of hydrogen bonding networks in sulfamate compounds is generally high, with decomposition typically occurring only at elevated temperatures. This stability arises from the cooperative nature of multiple hydrogen bonds working together to maintain the crystal structure [14].